N-[1H-indol-3-yl(4-methylphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide
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Overview
Description
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole compound, which can then undergo further reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle, which is essential for cell division.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-CYCLOHEXYL-N-{[1-(4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE: This compound also contains an indole moiety and has shown potential biological activities.
N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts: These compounds have been studied for their antibacterial and cytotoxic activities.
Uniqueness
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is unique due to its specific chemical structure, which combines an indole moiety with a trimethoxybenzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C27H28N2O4/c1-17-10-12-18(13-11-17)25(21-16-28-22-9-7-6-8-20(21)22)29(2)27(30)19-14-23(31-3)26(33-5)24(15-19)32-4/h6-16,25,28H,1-5H3 |
InChI Key |
ACIYVRFRQXUMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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